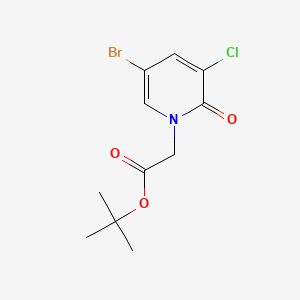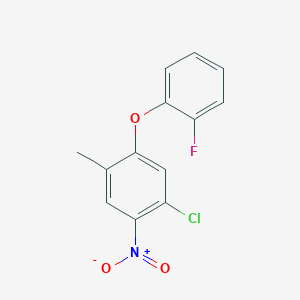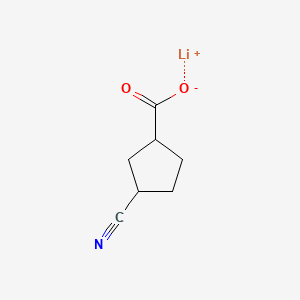
Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 3-cyanocyclopentane-1-carboxylate: is an organolithium compound that features a lithium ion coordinated to a 3-cyanocyclopentane-1-carboxylate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 3-cyanocyclopentane-1-carboxylate typically involves the reaction of 3-cyanocyclopentane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Lithium(1+) 3-cyanocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Coordination Chemistry: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Substitution Reactions: Reagents such as halogens or other electrophiles are used, often in the presence of a catalyst.
Coordination Chemistry: Ligands such as phosphines or amines are used to form coordination complexes.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organolithium compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, lithium(1+) 3-cyanocyclopentane-1-carboxylate is used as a reagent for introducing the 3-cyanocyclopentane-1-carboxylate moiety into target molecules. It is also used in the synthesis of complex organic compounds and as a precursor for other organolithium reagents.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which lithium(1+) 3-cyanocyclopentane-1-carboxylate exerts its effects is primarily through its role as a nucleophile and its ability to form coordination complexes. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
- Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Lithium(1+) 2-cyanocyclopentane-1-carboxylate
- Lithium(1+) 4-cyanocyclopentane-1-carboxylate
Comparison: this compound is unique due to the position of the cyano group on the cyclopentane ring. This positional difference can influence the reactivity and stability of the compound. For example, the 3-cyano derivative may exhibit different nucleophilicity and coordination behavior compared to the 2- or 4-cyano derivatives.
Propiedades
Fórmula molecular |
C7H8LiNO2 |
|---|---|
Peso molecular |
145.1 g/mol |
Nombre IUPAC |
lithium;3-cyanocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2.Li/c8-4-5-1-2-6(3-5)7(9)10;/h5-6H,1-3H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
IACCWTXVCOZDIH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC(CC1C#N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
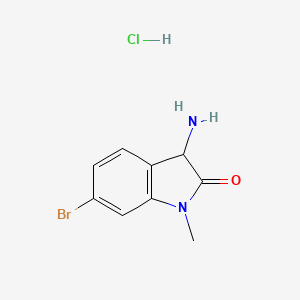
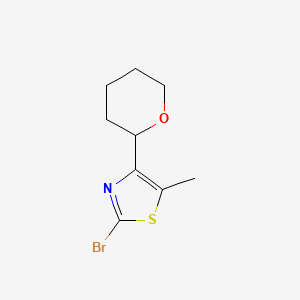

![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)

![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)

